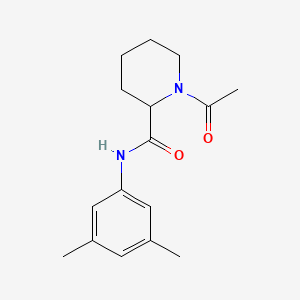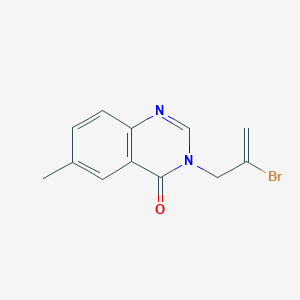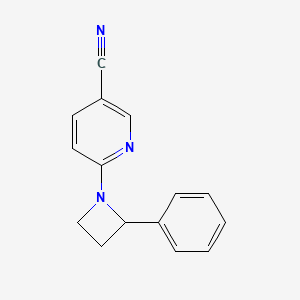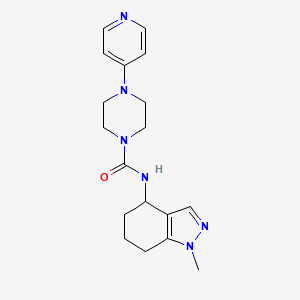![molecular formula C14H23N5O2 B7527759 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide, also known as MAPA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MAPA is a promising candidate for the treatment of several diseases, including cancer, inflammation, and neurological disorders. In
Wirkmechanismus
The mechanism of action of 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide is based on its ability to inhibit the activity of Hsp90. Hsp90 is a chaperone protein that is essential for the folding and stabilization of many oncogenic proteins. By inhibiting the activity of Hsp90, 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide destabilizes these oncogenic proteins, leading to their degradation and inhibition of cancer cell growth. In addition, 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide has been shown to inhibit the activity of other proteins involved in inflammation and neurodegeneration, suggesting that its mechanism of action is multifaceted.
Biochemical and Physiological Effects:
2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide inhibits the activity of Hsp90, leading to the degradation of several oncogenic proteins. Inflammatory cytokines are also inhibited by 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide, leading to a reduction in inflammation. In neurons, 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide protects against oxidative stress and apoptosis, leading to improved neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide is its specificity for Hsp90. Unlike other Hsp90 inhibitors, 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide does not inhibit the activity of other chaperone proteins, leading to fewer off-target effects. However, one of the limitations of 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide is its poor solubility in water, which can make it difficult to use in certain lab experiments. In addition, the synthesis of 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide can be complex and time-consuming, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for the study of 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide. One area of research is the development of more efficient synthesis methods for 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide. Another area of research is the optimization of the compound for use in clinical trials. In addition, the potential therapeutic applications of 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide in other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored. Finally, the use of 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide in combination with other chemotherapeutic agents should be investigated, as it may enhance their efficacy and reduce their toxicity.
Conclusion:
In conclusion, 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide is a promising candidate for the treatment of several diseases, including cancer, inflammation, and neurological disorders. The compound works by inhibiting the activity of Hsp90 and other proteins involved in disease pathology. While there are limitations to the use of 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide in lab experiments, its specificity and potential therapeutic applications make it an exciting area of research. Future studies should focus on the development of more efficient synthesis methods, optimization for clinical use, and exploration of its potential in other diseases.
Synthesemethoden
The synthesis of 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide involves several steps. The first step is the synthesis of 1-(2-amino-2-oxoethyl)pyrazole-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-(2-methylcyclohexyl)acetamide to give 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide. The synthesis of 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide has been reported in several scientific publications, and the compound can be obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide is in the treatment of cancer. 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is essential for the growth and survival of cancer cells.
In addition to cancer, 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide has also been studied for its potential anti-inflammatory and neuroprotective effects. 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide has been shown to inhibit the production of inflammatory cytokines and to protect neurons from oxidative stress and apoptosis. These findings suggest that 2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide could be a potential therapeutic agent for the treatment of inflammatory and neurological disorders.
Eigenschaften
IUPAC Name |
2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-10-4-2-3-5-11(10)17-14(21)8-16-13-6-7-19(18-13)9-12(15)20/h6-7,10-11H,2-5,8-9H2,1H3,(H2,15,20)(H,16,18)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPDRRLJRPETKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CNC2=NN(C=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B7527679.png)
![2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B7527681.png)

![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)
![(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone](/img/structure/B7527721.png)
![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)
![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)


